1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid
Overview
Description
1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid is a compound that combines an aromatic amine with a trifluoroacetic acid moiety
Preparation Methods
The synthesis of 1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid typically involves the reaction of 2-aminophenyl derivatives with trifluoroacetic acid under controlled conditions. One common method includes the use of 2-aminophenol as a precursor, which undergoes a series of reactions including condensation and cyclization to form the desired product . Industrial production methods often employ solid-phase synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using catalytic hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetic acid moiety enhances the compound’s ability to penetrate biological membranes and reach its targets. The aromatic amine group can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
1-(2-Aminophenyl)-2-methylprop-2-en-1-one, trifluoroacetic acid can be compared with other similar compounds such as:
2-Aminothiazole derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Benzoxazole derivatives: These compounds are widely used in medicinal chemistry for their diverse biological activities.
Pyrrolidine derivatives: Commonly used in drug discovery due to their versatile biological profiles.
The uniqueness of this compound lies in its combination of an aromatic amine with a trifluoroacetic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-aminophenyl)-2-methylprop-2-en-1-one;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.C2HF3O2/c1-7(2)10(12)8-5-3-4-6-9(8)11;3-2(4,5)1(6)7/h3-6H,1,11H2,2H3;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJMVSLKVQMPEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)C1=CC=CC=C1N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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